Cas no 842958-49-0 (5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid)
5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid
- STL227785
- SCHEMBL12543755
- CS-0222344
- SY139646
- SR-01000325056-1
- 5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxylic acid
- SR-01000325056
- AKOS000269600
- 5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylicacid
- MFCD06589774
- 5-methyl-3-(2-pyridyl)isoxazole-4-carboxylic acid
- SIB95849
- EN300-110886
- 887-860-8
- Z1431321798
- 5-METHYL-3-(2-PYRIDINYL)-4-ISOXAZOLECARBOXYLIC ACID
- G45233
- 842958-49-0
- F8880-7381
-
- Inchi: 1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14)
- InChI Key: MIFBBWWDOGDMEN-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(=O)O)C(C2C=CC=CN=2)=N1
Computed Properties
- Exact Mass: 204.05349212Da
- Monoisotopic Mass: 204.05349212Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 76.2Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 381.6±37.0 °C at 760 mmHg
- Flash Point: 184.6±26.5 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M643528-10mg |
5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic Acid |
842958-49-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M643528-50mg |
5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic Acid |
842958-49-0 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M643528-100mg |
5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic Acid |
842958-49-0 | 100mg |
$ 230.00 | 2022-06-03 | ||
| Chemenu | CM466286-100mg |
5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
842958-49-0 | 95%+ | 100mg |
$203 | 2023-01-07 | |
| Chemenu | CM466286-250mg |
5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
842958-49-0 | 95%+ | 250mg |
$279 | 2023-01-07 | |
| Chemenu | CM466286-500mg |
5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
842958-49-0 | 95%+ | 500mg |
$496 | 2023-01-07 | |
| Enamine | EN300-110886-0.05g |
5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
842958-49-0 | 95% | 0.05g |
$88.0 | 2023-10-27 | |
| Enamine | EN300-110886-0.1g |
5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
842958-49-0 | 95% | 0.1g |
$132.0 | 2023-10-27 | |
| Enamine | EN300-110886-0.25g |
5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
842958-49-0 | 95% | 0.25g |
$188.0 | 2023-10-27 | |
| Enamine | EN300-110886-0.5g |
5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
842958-49-0 | 95% | 0.5g |
$353.0 | 2023-10-27 |
5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid
5-Methyl-3-(Pyridin-2-Yl)-1,2-Oxazole-4-Carboxylic Acid: A Comprehensive Overview
5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid, identified by the CAS registry number 842958-49-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in drug design. The compound's structure features a pyridine ring fused with an oxazole moiety, along with a carboxylic acid group at the 4-position and a methyl substituent at the 5-position. These structural elements contribute to its unique chemical properties and potential biological functions.
The synthesis of 5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid has been explored through various methodologies, including condensation reactions and cyclization processes. Recent studies have focused on optimizing the synthesis routes to enhance yield and purity, making it more accessible for research and potential commercial applications. The compound's stability under different conditions has also been evaluated, highlighting its suitability for use in various chemical environments.
In terms of pharmacological properties, 5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid has shown promising activity in several assays. For instance, it exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. Additionally, preliminary studies suggest that this compound may have antioxidant properties, making it a potential candidate for combating oxidative stress-related diseases.
The biological evaluation of CAS No 842958-49- has extended into the realm of cancer research. Recent findings indicate that this compound may possess cytotoxic activity against certain cancer cell lines, potentially offering a new avenue for anticancer drug development. Furthermore, its ability to modulate cellular signaling pathways has been investigated, providing insights into its mechanism of action.
In agricultural applications, 5-methyl- derivatives have been explored as potential pesticides or growth regulators. The compound's interaction with plant enzymes and its effect on crop health are currently under investigation, with early results suggesting potential benefits in enhancing crop resilience against environmental stressors.
The environmental impact of CAS No 842958- is another area of growing interest. Studies are being conducted to assess its biodegradability and toxicity to aquatic organisms. Understanding these aspects is crucial for ensuring the safe use of this compound in both industrial and agricultural settings.
In conclusion, 5-methyl--based compounds like CAS No 842958 represent a promising class of molecules with diverse applications across multiple disciplines. Continued research into their synthesis, pharmacology, and environmental impact will undoubtedly shed more light on their full potential. As advancements in analytical techniques and computational modeling continue to evolve, the understanding of these compounds will deepen, paving the way for innovative applications in medicine and beyond.
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